5-Fluoro-2-(trifluoromethoxy)benzonitrile
Overview
Description
“5-Fluoro-2-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H3F4NO. It has a molecular weight of 205.11 . It is used in scientific research due to its intricate molecular properties, enabling diverse applications ranging from pharmaceutical synthesis to material science investigations.
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves nucleophilic substitution and other reactions . For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H .Physical and Chemical Properties Analysis
“this compound” is a liquid at ambient temperature .Scientific Research Applications
Synthesis and Chemical Transformations :
- 5-Fluoro-2-(trifluoromethoxy)benzonitrile derivatives have been utilized in various synthetic and chemical transformation processes. For instance, in a study by (Dunn et al., 2018), the iodination of a similar compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, was successfully achieved, highlighting its potential in organic synthesis and the development of new chemical compounds.
Radiotracer Development for Medical Imaging :
- Compounds related to this compound have been explored in the development of radiotracers for positron emission tomography (PET) imaging. For example, (Lim et al., 2014) discusses the development of a radiotracer for imaging metabotropic glutamate subtype 5 receptors (mGluR5), indicating its potential use in neurological and psychiatric disorder research.
Pharmaceutical Intermediates :
- Certain derivatives of this compound serve as intermediates in the synthesis of pharmaceutical compounds. The study by (Li Zhi-yu, 2012) illustrates its use in synthesizing androgen receptor antagonists, highlighting its relevance in drug development and therapeutics.
Photocatalytic Applications :
- In the field of photocatalysis, compounds related to this compound have been studied for their potential applications. A study by (Petzold et al., 2018) discusses the photocatalytic generation of a highly electrophilic intermediate from a similar compound, demonstrating its utility in advanced chemical synthesis.
Exploration in Organic and Medicinal Chemistry :
- Research into derivatives of this compound has also extended into the realms of organic and medicinal chemistry. For instance, the synthesis of complex molecules like 4-fluoro-threonine as described in (Potenti et al., 2021) showcases the potential of these compounds in advancing the understanding and development of new drugs and therapeutic agents.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, not getting it on skin or eyes, and ensuring adequate ventilation .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAOKVLBIJKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270121 | |
Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-82-6 | |
Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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